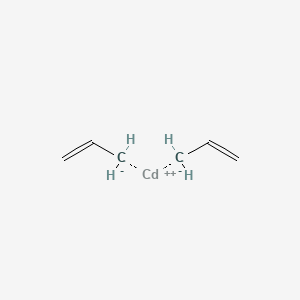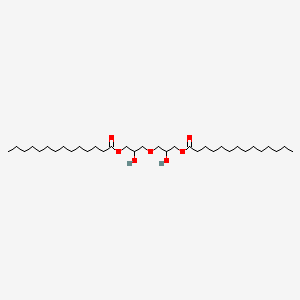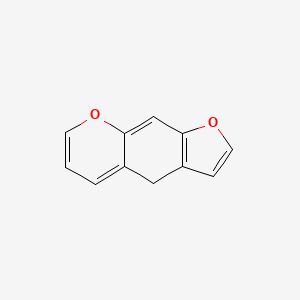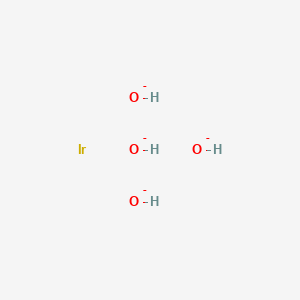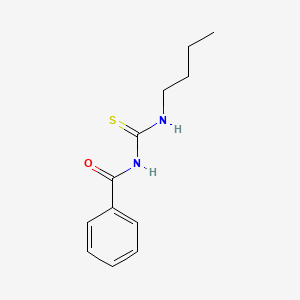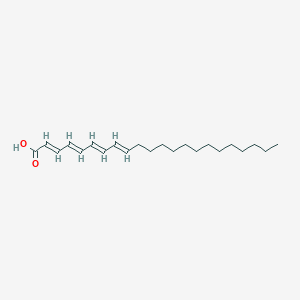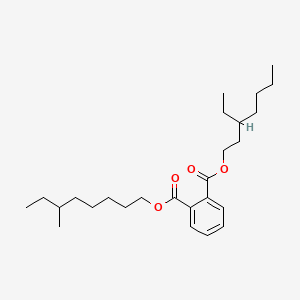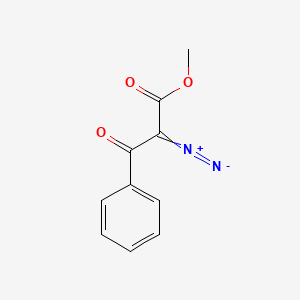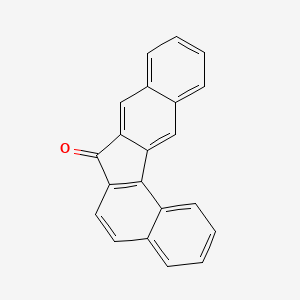
Tetraoctylammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoctylammonium perchlorate is a quaternary ammonium salt with the chemical formula (C8H17)4NClO4. This compound is known for its use in various chemical processes, particularly in phase-transfer catalysis and as an electrolyte in non-aqueous electrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraoctylammonium perchlorate can be synthesized through the reaction of tetraoctylammonium bromide with sodium perchlorate in an organic solvent such as ethanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to multiple purification steps, including filtration and recrystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tetraoctylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate ion can act as an oxidizing agent in certain reactions.
Substitution: The tetraoctylammonium cation can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted ammonium salts.
Scientific Research Applications
Tetraoctylammonium perchlorate has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of tetraoctylammonium perchlorate involves its ability to act as a phase-transfer catalyst. The tetraoctylammonium cation facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The perchlorate ion, being a strong oxidizing agent, can participate in redox reactions, further enhancing its utility in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium perchlorate
- Tetrahexylammonium perchlorate
- Tetrapropylammonium perchlorate
Comparison
Tetraoctylammonium perchlorate is unique due to its longer alkyl chains compared to similar compounds like tetrabutylammonium perchlorate. This results in different solubility and reactivity properties, making it more suitable for specific applications such as phase-transfer catalysis in non-polar solvents. Additionally, the longer alkyl chains provide better stability and lower volatility, which can be advantageous in certain industrial processes .
Properties
CAS No. |
25423-85-2 |
|---|---|
Molecular Formula |
C32H68ClNO4 |
Molecular Weight |
566.3 g/mol |
IUPAC Name |
tetraoctylazanium;perchlorate |
InChI |
InChI=1S/C32H68N.ClHO4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OHARBZYXGSYWKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



